Cas no 67808-77-9 ((E)-3-Bromo-4-hydroxycinnamic Acid)

(E)-3-Bromo-4-hydroxycinnamic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(3-bromo-4-hydroxyphenyl)-, (E)-
- (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
- 3-BROMO-4-HYDROXYCINNAMIC ACID
- (E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid
- 67808-77-9
- STK350947
- (2E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid
- AKOS000313723
- SCHEMBL6023871
- 119405-32-2
- G75822
- 2-Propenoic acid, 3-(3-bromo-4-hydroxyphenyl)-
- (E)-3-(3-BROMO-4-HYDROXYPHENYL)-2-PROPENOIC ACID
- MS-8980
- (E)-3-Bromo-4-hydroxycinnamic Acid
- DTXSID301231748
- 3-(3-Bromo-4-hydroxyphenyl)acrylic acid
- SCHEMBL3752581
- (E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid
- EN300-1911368
- CS-0356704
- CS-0210679
-
- MDL: MFCD03002856
- インチ: InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
- InChIKey: HOZXBZABAJSGDX-DUXPYHPUSA-N
- ほほえんだ: C1=CC(=C(C=C1/C=C/C(=O)O)Br)O
計算された属性
- せいみつぶんしりょう: 241.95781
- どういたいしつりょう: 241.95786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
(E)-3-Bromo-4-hydroxycinnamic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B997660-500mg |
(E)-3-Bromo-4-hydroxycinnamic Acid |
67808-77-9 | 500mg |
$ 88.00 | 2023-09-08 | ||
Enamine | EN300-1911368-2.5g |
3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
67808-77-9 | 2.5g |
$1428.0 | 2023-09-17 | ||
TRC | B997660-2.5g |
(E)-3-Bromo-4-hydroxycinnamic Acid |
67808-77-9 | 2.5g |
$ 241.00 | 2023-09-08 | ||
Enamine | EN300-1911368-0.05g |
3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
67808-77-9 | 0.05g |
$612.0 | 2023-09-17 | ||
Enamine | EN300-1911368-0.1g |
3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
67808-77-9 | 0.1g |
$640.0 | 2023-09-17 | ||
Enamine | EN300-1911368-10g |
3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
67808-77-9 | 10g |
$3131.0 | 2023-09-17 | ||
Enamine | EN300-1911368-1g |
3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
67808-77-9 | 1g |
$728.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427374-500mg |
(E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid |
67808-77-9 | 98% | 500mg |
¥11532.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427374-50mg |
(E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid |
67808-77-9 | 98% | 50mg |
¥9424.00 | 2024-05-04 | |
TRC | B997660-250mg |
(E)-3-Bromo-4-hydroxycinnamic Acid |
67808-77-9 | 250mg |
$ 65.00 | 2023-09-08 |
(E)-3-Bromo-4-hydroxycinnamic Acid 関連文献
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
(E)-3-Bromo-4-hydroxycinnamic Acidに関する追加情報
(E)-3-Bromo-4-hydroxycinnamic Acid (CAS No. 67808-77-9): A Key Intermediate in Modern Pharmaceutical and Biomedical Research
(E)-3-Bromo-4-hydroxycinnamic Acid, identified by the chemical compound code CAS No. 67808-77-9, is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis and biomedical research. This compound, characterized by its brominated cinnamic acid derivative structure, has garnered significant attention due to its broad applicability in drug development, particularly in the synthesis of bioactive molecules and functional materials. The unique combination of a hydroxyl group at the 4-position and a bromine atom at the 3-position of the cinnamic acid backbone imparts distinct reactivity, making it an indispensable tool for chemists and biologists exploring novel therapeutic agents.
The structure of (E)-3-Bromo-4-hydroxycinnamic Acid is derived from cinnamic acid, a well-known aromatic compound found in various plants and widely used in the food industry as a flavoring agent. The introduction of a bromine atom at the 3-position enhances its electrophilicity, facilitating various chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and oxidation processes. Simultaneously, the hydroxyl group at the 4-position allows for hydrogen bonding interactions and further functionalization, making this compound a preferred choice for constructing complex molecular architectures.
In recent years, (E)-3-Bromo-4-hydroxycinnamic Acid has been extensively studied for its role in synthesizing pharmacologically active compounds. Its incorporation into drug molecules has been shown to improve solubility, bioavailability, and target specificity. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity in models of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.
One of the most notable applications of (E)-3-Bromo-4-hydroxycinnamic Acid is in the synthesis of small-molecule probes for biochemical studies. The compound’s ability to undergo selective modifications allows researchers to tag molecules with fluorophores or affinity tags, enabling high-resolution imaging and protein interaction studies. Such probes are crucial for understanding complex biological networks and have been instrumental in deciphering mechanisms underlying neurological disorders like Alzheimer’s disease.
The pharmaceutical industry has also embraced (E)-3-Bromo-4-hydroxycinnamic Acid as a key building block for antiviral and anticancer agents. By modifying its structure through sequential functionalization, chemists have generated libraries of compounds with potent activity against viral proteases and kinases. Preliminary clinical trials have demonstrated encouraging results, particularly in treating drug-resistant strains of viruses such as hepatitis C. Additionally, derivatives of this compound have shown promise in inhibiting tumor growth by disrupting microtubule dynamics in cancer cells.
Beyond pharmaceutical applications, (E)-3-Bromo-4-hydroxycinnamic Acid finds utility in materials science and nanotechnology. Its aromatic nature makes it an excellent precursor for designing organic semiconductors and conductive polymers. These materials are integral to flexible electronics, solar cells, and sensors, where their tunable electronic properties offer significant advantages over traditional silicon-based components.
The synthesis of (E)-3-Bromo-4-hydroxycinnamic Acid typically involves bromination of 4-hydroxy-cinnamic acid using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under mild conditions with high regioselectivity, ensuring minimal side products. Post-synthetic purification is achieved through recrystallization or column chromatography to obtain high-purity material suitable for further derivatization.
In conclusion,(E)-3-Bromo-4-hydroxycinnamic Acid (CAS No. 67808-77-9) represents a cornerstone intermediate in modern chemical synthesis with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications in drug discovery, biochemical research, materials science, and nanotechnology. As scientific understanding advances, it is anticipated that this compound will continue to play a pivotal role in developing innovative solutions to global health challenges.
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